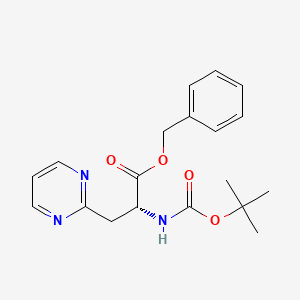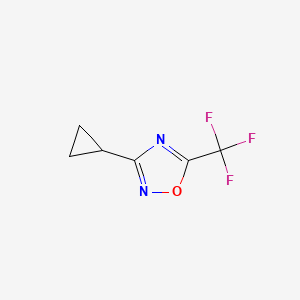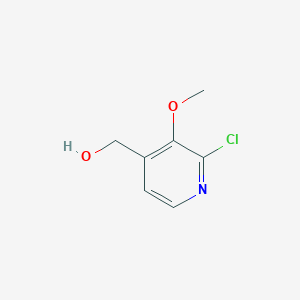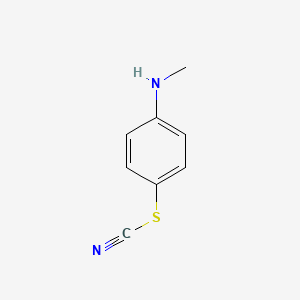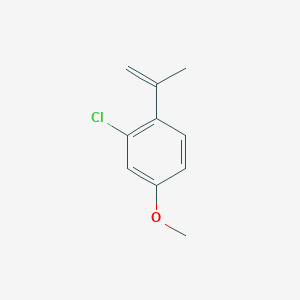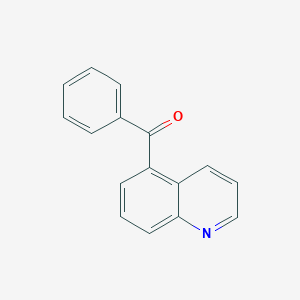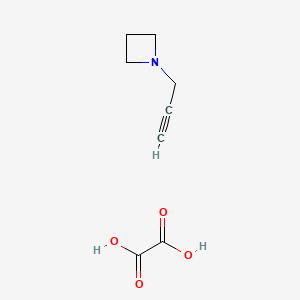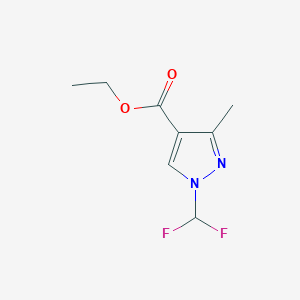
Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their significant applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the difluoromethyl group imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the Claisen condensation reaction, where an enolate salt is acidified after removing starting materials and byproducts . The process also involves the use of Na₂CO₃ and/or K₂CO₃ to promote the ring-closure reaction, leading to the formation of the pyrazole ring . Industrial production methods often focus on optimizing reaction conditions to improve yield and reduce waste.
Chemical Reactions Analysis
Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include transition metals, radical initiators, and nucleophilic agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins and enzymes . This interaction can inhibit the activity of these targets, leading to the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate can be compared with other difluoromethyl pyrazole derivatives, such as:
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds also exhibit significant biological activities and are used in similar applications.
5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines: These compounds have diverse biological activities and are used in the development of pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications.
Properties
Molecular Formula |
C8H10F2N2O2 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
ethyl 1-(difluoromethyl)-3-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-12(8(9)10)11-5(6)2/h4,8H,3H2,1-2H3 |
InChI Key |
SLUICMDFGTVOEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine](/img/structure/B13902760.png)
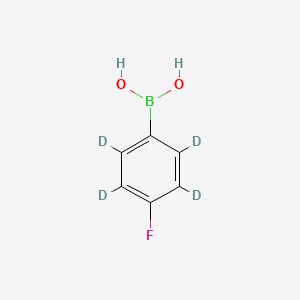
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
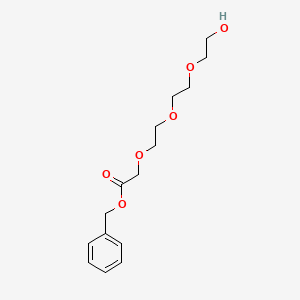
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)

